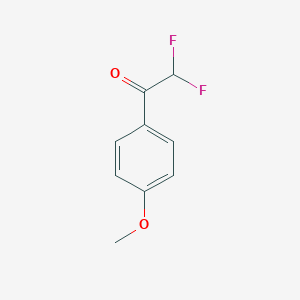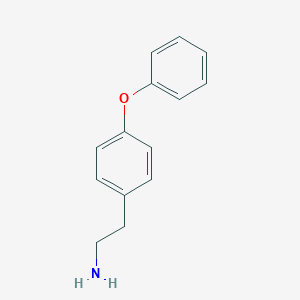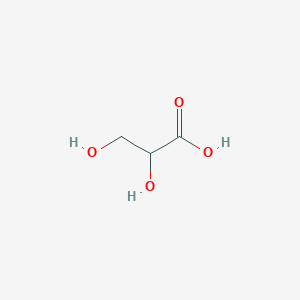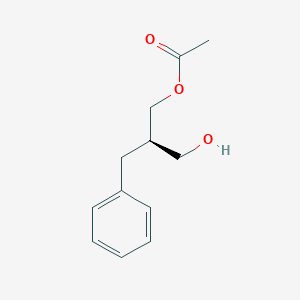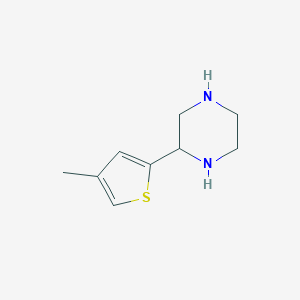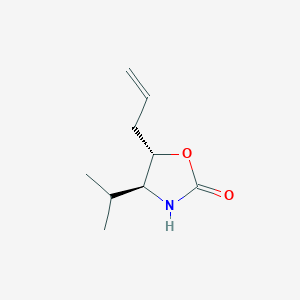
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an isopropyl group and an allyl group attached to the oxazolidinone ring, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. Common synthetic routes may include:
Cyclization of amino alcohols: Reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Alkylation and allylation: Introducing the isopropyl and allyl groups through alkylation and allylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Selecting suitable solvents to dissolve reactants and facilitate the reaction.
Temperature and pressure control: Maintaining optimal temperature and pressure conditions to maximize yield.
化学反应分析
Types of Reactions
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isopropyl and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigating its potential as an antibiotic or other therapeutic agent.
Industry: Exploring its use in industrial processes, such as catalysis or material science.
作用机制
The mechanism of action of 2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with cellular processes: Affecting processes such as protein synthesis or cell division.
Pathways involved: The compound may influence various biochemical pathways, depending on its specific interactions.
相似化合物的比较
Similar Compounds
2-Oxazolidinone derivatives: Compounds with similar oxazolidinone structures but different substituents.
Other heterocyclic compounds: Such as imidazolidinones or thiazolidinones with similar ring structures.
Uniqueness
2-Oxazolidinone,4-(1-methylethyl)-5-(2-propenyl)-,(4S-trans)-(9CI) is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.
属性
IUPAC Name |
(4S,5S)-4-propan-2-yl-5-prop-2-enyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-5-7-8(6(2)3)10-9(11)12-7/h4,6-8H,1,5H2,2-3H3,(H,10,11)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBAKAACGGINQL-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](OC(=O)N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
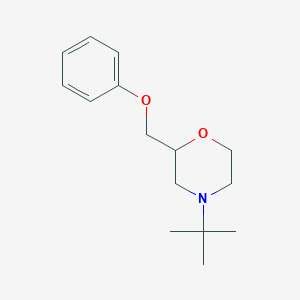

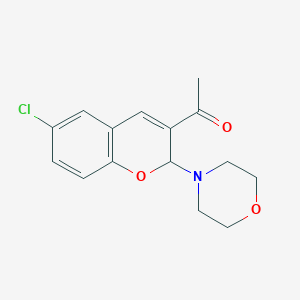
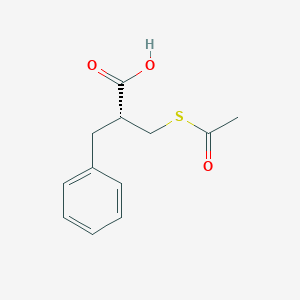
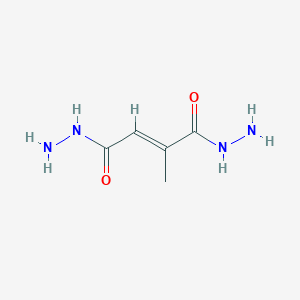
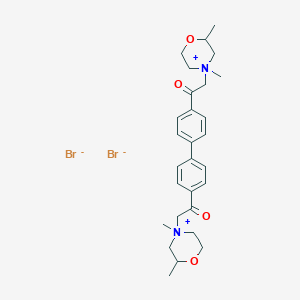
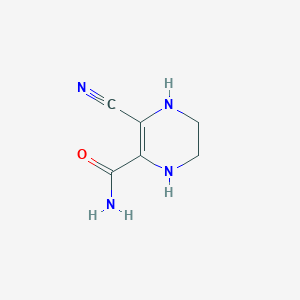
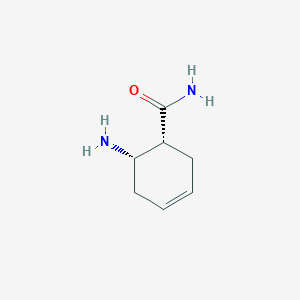
![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)
